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Compound of Interest

Compound Name:
4-Benzyl-4-methylcyclohex-2-

enone

CAS No.: 1207111-35-0

Cat. No.: B059193 Get Quote

Executive Summary & Structural Context
The 4,4-disubstituted cyclohexenone motif represents a challenging but critical scaffold in

natural product synthesis (e.g., terpenes, steroids). The introduction of a quaternary center at

the C4 position eliminates the possibility of aromatization and locks the ring conformation,

creating distinct spectroscopic signatures.

This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) profiles required to unambiguously validate the structure of 4-benzyl-4-
methylcyclohex-2-enone.

Structural Parameters[1][2][3][4][5][6][7]
IUPAC Name: 4-benzyl-4-methylcyclohex-2-en-1-one[1]

Molecular Formula:

[2]

Molecular Weight: 200.28 g/mol [2][1]

Key Features: Conjugated Enone, Quaternary Carbon (C4), Benzyl Moiety.
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Synthesis & Sample Origin (Contextual Grounding)
To understand the impurity profile and spectral expectations, one must recognize the synthetic

origin. This compound is typically accessed via Robinson Annulation or Regioselective

Alkylation.

Primary Synthetic Route (Robinson Annulation): Reaction of 2-methyl-1,3-cyclohexanedione

with benzyl bromide followed by step-wise reduction/elimination, or via the annulation of methyl

vinyl ketone with a 2-benzyl-2-methyl-aldehyde equivalent.

Diagram 1: Spectroscopic Validation Workflow The following workflow illustrates the logical

progression for validating this specific scaffold, prioritizing non-destructive techniques.
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Caption: Logical workflow for structural validation. NMR is the final gatekeeper due to the regio-

isomeric potential of cyclohexenones.

Infrared Spectroscopy (FT-IR) Data
IR is the first-line diagnostic tool to confirm the conjugated enone system. The conjugation

lowers the carbonyl stretching frequency compared to a saturated ketone.
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Functional Group
Frequency (

)
Intensity

Assignment /
Causality

C=O Stretch 1670 - 1685 Strong

Conjugated ketone

(lowered from 1715

due to resonance).

C=C Stretch 1615 - 1630 Medium

Alkene double bond

conjugated with

carbonyl.

Aromatic C=C 1600, 1585, 1495 Med/Weak
Benzyl ring breathing

modes.

C-H (sp²) 3020 - 3060 Weak
Aromatic and vinylic

C-H stretches.

C-H (sp³) 2850 - 2960 Medium

Methyl and methylene

(cyclohexyl/benzyl)

stretches.

Diagnostic Note: If the C=O stretch appears above 1700

, the double bond has migrated (deconjugated), or the quaternary center formation failed
(leaving a saturated ketone).

Mass Spectrometry (MS) Profile
Mass spectrometry provides crucial evidence for the benzyl group and the stability of the

molecular ion.

Electron Impact (EI, 70 eV)
Molecular Ion (

): m/z 200 (Distinct, usually 10-30% intensity).

Base Peak: m/z 91 (Tropylium ion,

).
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Mechanism:[3][4][5] The benzyl group cleaves readily at the quaternary center,

rearranging to the highly stable aromatic tropylium cation. This is the primary diagnostic

fragment.

Key Fragments:

m/z 109 (

): The cyclohexenone core cation after benzyl loss.

m/z 185 (

): Loss of the methyl group (minor).

Diagram 2: Fragmentation Pathway Visualization of the dominant ionization pathway leading to

the base peak.
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Caption: The formation of the m/z 91 tropylium ion is the definitive MS signature for benzyl-

substituted scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for establishing the regiochemistry (4,4-substitution pattern).
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NMR Data (400 MHz, )
The absence of a proton at C4 simplifies the splitting of the enone protons.
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Position (ppm) Multiplicity (Hz) Integration
Assignment
& Logic

Ar-H 7.15 - 7.35 Multiplet - 5H

Benzyl

aromatic

protons.

H-3 6.65 Doublet 10.0 1H

-proton of

enone.

Deshielded

by

resonance.

Only couples

to H-2 (no H-

4 neighbor).

H-2 5.85 Doublet 10.0 1H

-proton of

enone.

Shielded

relative to H-

3.

Bn-CH₂ 2.85
Singlet (or AB

q)
- 2H

Benzyl

methylene.

Often a

singlet due to

free rotation,

but can be an

AB quartet if

ring is rigid.

H-6 2.35 - 2.50 Multiplet - 2H -to-carbonyl

methylene.

H-5 1.85 - 2.05 Multiplet - 2H -methylene.

C4-CH₃ 1.20 Singlet - 3H Diagnostic

Singlet.
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Confirms

quaternary

nature.

Critical Analysis:

The H-2/H-3 System: In a 4-monosubstituted system, H-3 would appear as a doublet of

doublets (coupling to H-2 and H-4). In this 4,4-disubstituted molecule, H-3 is a clean doublet

(

Hz). This is the "smoking gun" for the quaternary center.

NMR Data (100 MHz, )
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Carbon Type (ppm) Assignment

C=O 199.5
Carbonyl (C1). Typical for

conjugated cyclohexenones.

C-3 158.2 -alkene carbon. Highly

deshielded.

Ar-C (ipso) 136.8 Benzyl ipso carbon.

Ar-C 128-130
Aromatic signals (ortho, meta,

para).

C-2 127.5 -alkene carbon.

Bn-CH₂ 44.5
Methylene linking ring and

phenyl.

C-4 39.8
Quaternary Carbon. Low

intensity.

C-6 34.2 -methylene.

C-5 29.5 -methylene.

CH₃ 23.1 Methyl group at C4.

Experimental Protocol: Standard Characterization
Workflow
Note: This protocol assumes a purified sample isolated via column chromatography (Silica gel,

Hexanes/EtOAc).

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of

(filtered through basic alumina to remove acidity if the compound is acid-sensitive).

Acquisition:
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Run a standard proton scan (16 scans) to verify purity.

Check the region at 5.8–6.7 ppm. If multiplets are complex (dd), the quaternary center

may not be formed (presence of proton at C4).

Look for the singlet at ~1.2 ppm. If it is a doublet, the methyl is attached to a tertiary

carbon, not a quaternary one.

Validation: Compare the integration of the aromatic region (5H) to the enone protons (1H

each). A 5:1 ratio confirms the benzyl incorporation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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